molecular formula C22H23N3O6S B186046 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 5704-34-7

3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B186046
CAS RN: 5704-34-7
M. Wt: 457.5 g/mol
InChI Key: WPDNDZFHKHNWSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its unique properties and structure, which make it a valuable tool for studying various biochemical and physiological processes. In

Mechanism of Action

The exact mechanism of action of 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play important roles in various biological processes.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its unique structure and properties, which make it a valuable tool for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research related to 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide. One potential direction is to further investigate its mechanism of action and the enzymes it inhibits. Another potential direction is to explore its potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, it may be useful to investigate its potential as a fluorescent probe for imaging and detecting biomolecules in cells.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide involves the reaction of 4-(4-nitrophenyl)-2-thiocyanatoacetanilide with 3,4,5-triethoxybenzoyl chloride in the presence of a base. The resulting product is purified through column chromatography, yielding a white crystalline powder.

Scientific Research Applications

The unique structure and properties of 3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide make it a valuable tool for studying various biological processes. This compound has been used in research related to cancer, inflammation, and neurodegenerative diseases. It has also been used as a fluorescent probe for imaging and detecting biomolecules in cells.

properties

CAS RN

5704-34-7

Product Name

3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C22H23N3O6S

Molecular Weight

457.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C22H23N3O6S/c1-4-29-18-11-15(12-19(30-5-2)20(18)31-6-3)21(26)24-22-23-17(13-32-22)14-7-9-16(10-8-14)25(27)28/h7-13H,4-6H2,1-3H3,(H,23,24,26)

InChI Key

WPDNDZFHKHNWSY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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